![molecular formula C18H17ClN2O2 B303205 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a chemical compound that is commonly referred to as a selective CB2 receptor agonist. It has been found to have potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and cancer.
作用機序
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide works by selectively activating the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to a reduction in inflammation and pain, as well as an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide are primarily related to its activation of the CB2 receptor. This leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as a decrease in the production of reactive oxygen species. Additionally, it has been found to increase apoptosis in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
One of the main advantages of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, it has been found to have a good safety profile, making it a promising candidate for further clinical development. However, one of the limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are many possible future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide. Finally, more research is needed to determine the optimal dosage and administration route for the compound in various disease models.
合成法
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a complex process that involves multiple steps. The first step is the synthesis of 5-chloro-2-aminobenzoxazole, which is then reacted with 3-bromoanisole to form 3-(5-chloro-1,3-benzoxazol-2-yl)anisole. This compound is then reacted with 3-methylbutanoyl chloride in the presence of a base to form N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide.
科学的研究の応用
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to have anti-cancer properties, making it a potential treatment option for various types of cancer.
特性
製品名 |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
|---|---|
分子式 |
C18H17ClN2O2 |
分子量 |
328.8 g/mol |
IUPAC名 |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-11(2)8-17(22)20-14-5-3-4-12(9-14)18-21-15-10-13(19)6-7-16(15)23-18/h3-7,9-11H,8H2,1-2H3,(H,20,22) |
InChIキー |
SMQYJWYYBUPYOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
正規SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
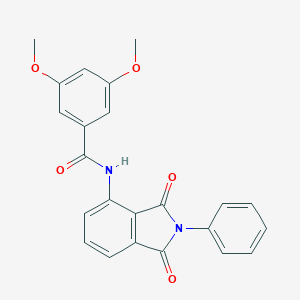
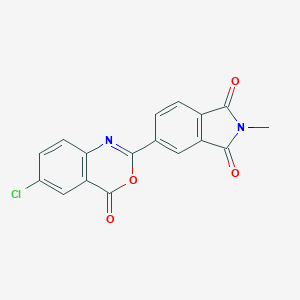
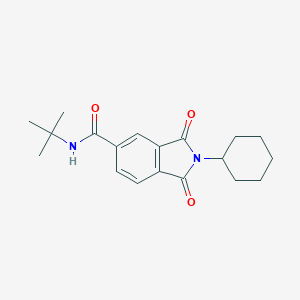
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)
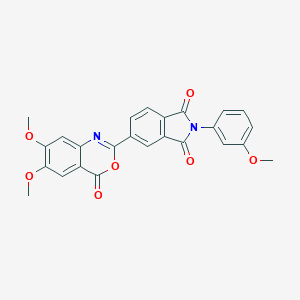
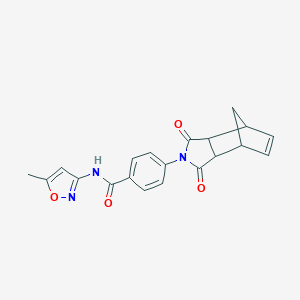

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)